molecular formula C19H19N3O2 B2942140 N-[(4-methylphenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide CAS No. 1030125-97-3

N-[(4-methylphenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide

Cat. No.: B2942140
CAS No.: 1030125-97-3
M. Wt: 321.38
InChI Key: AEKFTSJXELGJNM-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a useful research compound. Its molecular formula is C19H19N3O2 and its molecular weight is 321.38. The purity is usually 95%.
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Scientific Research Applications

Chemical Analogs and Related Research

While direct studies on N-[(4-methylphenyl)methyl]-2-(2-methylquinazolin-4-yl)oxyacetamide were not found, research on compounds with structural similarities provides insights into possible applications. These compounds often serve as key subjects in pharmacological studies, materials science, and chemical synthesis research.

  • Pharmacological Research : Compounds with quinazoline derivatives are frequently explored for their therapeutic potential in treating various diseases due to their diverse biological activities. For example, studies on NMDA receptor antagonists like ketamine reveal insights into their effects on cognitive functions and potential therapeutic applications in conditions like depression and chronic pain management (Morgan et al., 2004; Malhotra et al., 1996).

  • Materials Science : Chemical compounds with specific structural features are often studied for their physical properties and potential applications in creating new materials. This includes the development of novel polymers, coatings, and electronic materials where specific molecular structures can impart desired characteristics such as conductivity, durability, and environmental resistance.

  • Chemical Synthesis and Catalysis : Research on chemical synthesis often focuses on developing new reactions and catalysts that can efficiently produce compounds with complex structures. Studies in this area can provide insights into more sustainable and cost-effective production methods for pharmaceuticals, agrochemicals, and materials science applications.

  • Biological Studies : The role of similar compounds in biological systems can be a focal point of research, exploring mechanisms of action, interaction with biological receptors, and potential effects on cellular processes. This includes understanding the molecular basis of diseases and the development of diagnostic tools.

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by this compound are also unknown at this time. Given the compound’s structure, it could potentially interfere with pathways involving similar structures or those commonly affected by small molecule drugs. Again, more research is needed to elucidate these details .

Pharmacokinetics

These properties would greatly impact the compound’s bioavailability and overall pharmacokinetics .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Potential effects could range from modulation of signal transduction to alteration of cellular metabolism, depending on the compound’s targets and mode of action .

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-(2-methylquinazolin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-13-7-9-15(10-8-13)11-20-18(23)12-24-19-16-5-3-4-6-17(16)21-14(2)22-19/h3-10H,11-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKFTSJXELGJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)COC2=NC(=NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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